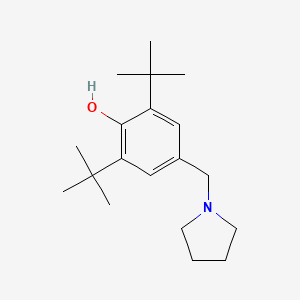

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol is an organic compound with the molecular formula C20H33NO. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a pyrrolidin-1-ylmethyl substituent. This compound is known for its antioxidant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol typically involves the alkylation of 2,6-Ditert-butylphenol with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dimethylformamide (DMF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a strong base can facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various alkylated or arylated phenol derivatives.

Applications De Recherche Scientifique

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

Mécanisme D'action

The antioxidant properties of 2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol are primarily due to its ability to scavenge free radicals. The phenolic group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenoxyl radical formed during the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

2,6-Ditert-butylphenol: Another antioxidant with similar properties but without the pyrrolidin-1-ylmethyl group.

Uniqueness

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural modification also provides additional sites for chemical reactions, making it a versatile compound in various applications .

Activité Biologique

2,6-Ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol, commonly known as a derivative of butylated hydroxytoluene (BHT), is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic backbone with two tert-butyl groups and a pyrrolidine moiety, which contributes to its unique properties. The presence of these substituents enhances its stability and reactivity, particularly in biological systems.

The biological activity of this compound is primarily attributed to its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cells. This mechanism is crucial for its applications in various fields including pharmaceuticals and food preservation.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capacity of this compound. Its ability to scavenge free radicals has been quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.5 |

| ABTS | 10.3 |

These results indicate that this compound exhibits potent antioxidant activity comparable to other well-known antioxidants.

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. It has been shown to protect neuronal cells by modulating pathways involved in apoptosis and inflammation.

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human neuroblastoma cells demonstrated that treatment with this compound significantly reduced ROS levels and improved cell viability under oxidative stress conditions. The compound was found to activate Nrf2 signaling pathways, enhancing the expression of endogenous antioxidant enzymes.

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis showed a reduction in inflammatory cell infiltration in affected tissues.

Propriétés

Numéro CAS |

794-54-7 |

|---|---|

Formule moléculaire |

C19H31NO |

Poids moléculaire |

289.5 g/mol |

Nom IUPAC |

2,6-ditert-butyl-4-(pyrrolidin-1-ylmethyl)phenol |

InChI |

InChI=1S/C19H31NO/c1-18(2,3)15-11-14(13-20-9-7-8-10-20)12-16(17(15)21)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3 |

Clé InChI |

BGUIPCFRYGAMRO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.